

Application Notes and Protocols for Measuring Glutamate Carboxypeptidase II (GCPII) Activity

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Compound of Interest

Compound Name: *Asp-Glu*

Cat. No.: *B1666100*

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Glutamate Carboxypeptidase II (GCPII), also known as Prostate-Specific Membrane Antigen (PSMA) and N-acetylated- α -linked-acidic dipeptidase (NAALADase), is a transmembrane zinc metalloenzyme with diverse physiological and pathological roles.^{[1][2]} In the central nervous system, GCPII hydrolyzes the neuropeptide N-acetylaspartylglutamate (NAAG) into N-acetylaspartate (NAA) and glutamate.^{[3][4]} Dysregulation of GCPII activity is implicated in neurological disorders associated with glutamate excitotoxicity, making it a therapeutic target.^{[2][5]} Furthermore, GCPII is highly overexpressed in prostate cancer and the neovasculature of many solid tumors, establishing it as a prominent biomarker and target for cancer diagnostics and therapy.^{[6][7]}

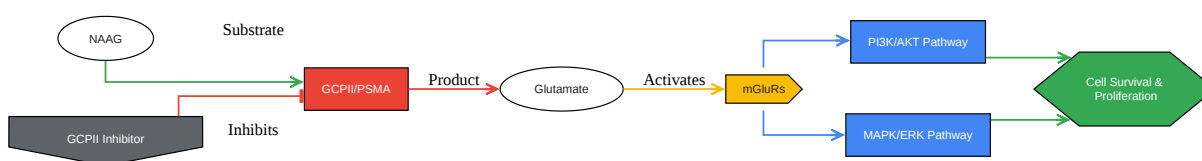
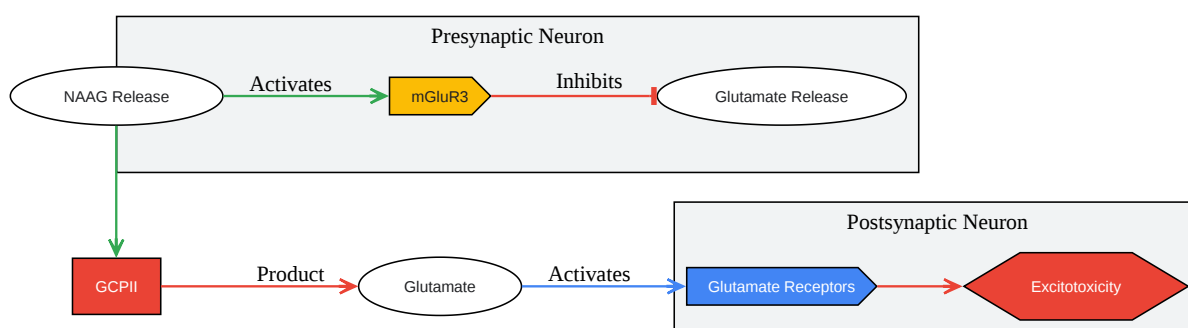
Accurate and reliable measurement of GCPII activity is crucial for basic research, drug discovery, and clinical applications. This document provides detailed application notes and protocols for various assays used to quantify GCPII activity, along with key quantitative data for relevant compounds and substrates.

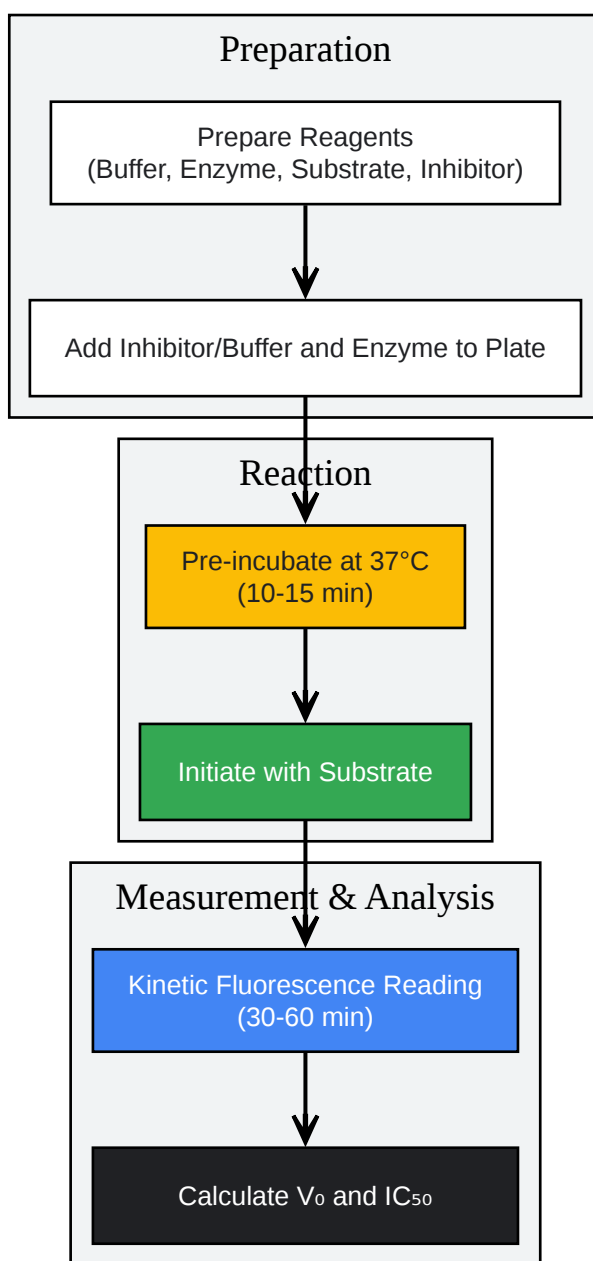
Signaling Pathways Involving GCPII

GCPII activity directly impacts glutamatergic neurotransmission in the nervous system. By hydrolyzing NAAG, it increases the concentration of glutamate in the synaptic cleft, which can lead to excitotoxicity through the overstimulation of glutamate receptors on neurons.

Conversely, the substrate NAAG acts as an agonist at the presynaptic metabotropic glutamate receptor 3 (mGluR3), which inhibits further glutamate release. Therefore, GCPII inhibition offers a dual neuroprotective effect by reducing excitotoxic glutamate production and enhancing the neuroprotective actions of NAAG.[2][5]

In prostate cancer, the role of GCPII is less clear, but its enzymatic activity is thought to contribute to tumor progression. The produced glutamate can activate pro-oncogenic signaling pathways, such as PI3K/AKT and MAPK/ERK, promoting cell survival and proliferation.[8]





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